

# Spectroscopic data (NMR, MS) for 6-Formylisoophiopogonanone A

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Compound of Interest		
Compound Name:	6-Formyl-isoophiopogonanone A	
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A comprehensive analysis of the spectroscopic data for **6-Formyl-isoophiopogonanone A**, a homoisoflavonoid compound isolated from Ophiopogon japonicus, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.

#### **Spectroscopic Data**

The structural elucidation of **6-Formyl-isoophiopogonanone A** is heavily reliant on NMR and MS data. Below are the summarized spectroscopic details.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **6-Formyl-isoophiopogonanone A** 



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.35	m	
3	2.80	m	
7'	3.15	dd	14.0, 4.5
7"	2.65	dd	14.0, 10.0
8-CH₃	2.10	S	
5-OH	13.50	S	_
7-OH	Not Reported		
6-CHO	10.20	S	
2'	6.80	d	8.0
5'	6.75	d	8.0
6'	6.70	S	
OCH <sub>2</sub> O	5.90	S	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **6-Formyl-isoophiopogonanone A** 



Position	Chemical Shift (δ, ppm)
2	71.5
3	46.0
4	197.0
4a	103.0
5	163.0
6	108.0
6-CHO	192.0
7	165.0
8	105.0
8a	161.0
8-CH₃	8.0
1'	132.0
2'	110.0
3'	148.0
4'	146.0
5'	122.0
6'	108.5
7'	32.0
OCH <sub>2</sub> O	101.0

## **Mass Spectrometry (MS)**

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic



fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the initial step[1].

Table 3: Mass Spectrometry Data for 6-Formyl-isoophiopogonanone A

Ion	m/z
[M+H]+	357.0923
[M+Na]+	379.0742

## **Experimental Protocols**

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of **6-Formyl-isoophiopogonanone A**.

#### **Isolation of 6-Formyl-isoophiopogonanone A**

- Extraction: The dried and powdered roots of Ophiopogon japonicus are extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids are typically concentrated in the ethyl acetate fraction.
- Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 6-Formylisoophiopogonanone A.

#### NMR Spectroscopy

 Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a standard 5 mm NMR tube.



- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Referencing: Chemical shifts are referenced to the residual solvent peak.
- 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

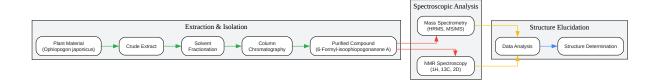
#### **Mass Spectrometry**

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.
- Mass Analysis: High-resolution mass spectra are acquired using an analyzer such as a
  Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine
  the elemental composition.
- Tandem MS (MS/MS): To study fragmentation patterns, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **6-Formyl-isoophiopogonanone A**.





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#### References

- 1. Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn [pubmed.ncbi.nlm.nih.gov]
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